

An In-depth Technical Guide to 1,2-bis(4-methoxyphenyl)ethanone (Desoxyanisoin)

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Compound of Interest

Compound Name: *Desoxyanisoin*

Cat. No.: *B031116*

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Abstract

This technical guide provides a comprehensive overview of 1,2-bis(4-methoxyphenyl)ethanone, also known as **Desoxyanisoin**. Its IUPAC name is 1,2-bis(4-methoxyphenyl)ethanone[1]. This document details its chemical properties, a proposed synthesis protocol, and a review of its known and potential biological activities, with a focus on its estrogenic effects. While specific data on its direct interactions with signaling pathways are limited, this guide explores the pathways modulated by structurally related compounds to infer potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

1,2-bis(4-methoxyphenyl)ethanone is a deoxybenzoin, a class of organic compounds characterized by a 1,2-diphenylethanone backbone. Its key identifiers and properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	1,2-bis(4-methoxyphenyl)ethanone	[1]
Synonyms	Desoxyanisoin, Deoxyanisoin, 4,4'-Dimethoxydeoxybenzoin	[1]
CAS Number	120-44-5	
Molecular Formula	C ₁₆ H ₁₆ O ₃	[1]
Molecular Weight	256.30 g/mol	
Appearance	White to off-white solid	
Melting Point	109-110°C	
Solubility	Slightly soluble in chloroform and methanol	

Synthesis of 1,2-bis(4-methoxyphenyl)ethanone

A plausible and efficient method for the synthesis of 1,2-bis(4-methoxyphenyl)ethanone is the Friedel-Crafts acylation of anisole with 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Proposed Friedel-Crafts Acylation

Materials:

- Anisole
- 4-Methoxyphenylacetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M solution

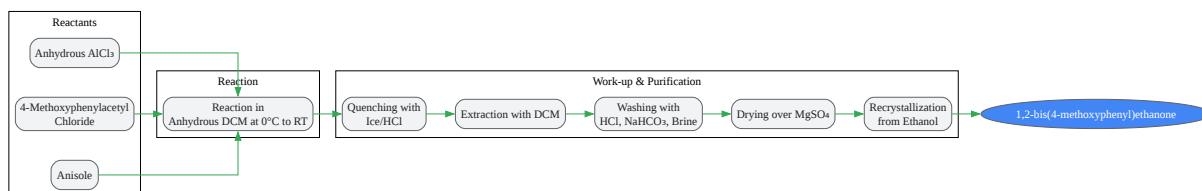
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
- Cool the suspension to 0°C in an ice bath.
- Slowly add 4-methoxyphenylacetyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0°C.
- After the addition is complete, add anisole (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.
- Once the addition of anisole is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

- The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 1,2-bis(4-methoxyphenyl)ethanone as a solid.

Synthesis Workflow



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Figure 1: Proposed workflow for the synthesis of 1,2-bis(4-methoxyphenyl)ethanone.

Spectroscopic Data

While a complete, publicly available experimental spectroscopic dataset for 1,2-bis(4-methoxyphenyl)ethanone is not readily available, the expected spectroscopic characteristics can be inferred from the analysis of its structural components and related compounds.

Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the aromatic protons on the two methoxy-substituted phenyl rings, a singlet for the methylene protons, and two singlets for the methoxy groups.
¹³ C NMR	Resonances for the carbonyl carbon, the methylene carbon, the aromatic carbons (with distinct signals for those attached to methoxy groups and the carbonyl group), and the methoxy carbons.
IR	A strong absorption band for the carbonyl (C=O) stretching vibration, characteristic bands for C-O stretching of the methoxy groups, and bands for aromatic C-H and C=C stretching.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of 256.30 g/mol, along with characteristic fragmentation patterns.

Biological Activity

The biological activity of **Desoxyanisoin** has been primarily investigated in the context of its estrogenic properties. Deoxybenzoins, as a class, are considered phytoestrogens and have been shown to interact with estrogen receptors.

Estrogenic and Antiestrogenic Activity

Studies on various deoxybenzoin derivatives have demonstrated their potential as selective estrogen receptor modulators (SERMs). These compounds can exhibit either estrogenic (agonist) or antiestrogenic (antagonist) activity depending on the specific estrogen receptor subtype (ER α or ER β) and the target tissue.

Compound Type	Cell Line	Activity	EC ₅₀ / IC ₅₀	Reference
Deoxybenzoin Derivatives	ER α (+) MCF7 cells	Proliferation	EC ₅₀ ~ 1-12 μ M	
Deoxybenzoin Derivatives	ER β (+) PC3 cells	Apoptosis	IC ₅₀ ~ 1-5 μ M	
Substituted Deoxybenzoins	HeLa cells (ER β)	Estrogenic	-	
Substituted Deoxybenzoins	HeLa cells (ER α)	No Activity	-	

Potential Anticancer, Antimicrobial, and Anti-inflammatory Activities

While specific quantitative data for **Desoxyanisoin** is scarce, structurally related methoxylated flavonoids and chalcones have shown promising anticancer, antimicrobial, and anti-inflammatory activities. Further research is warranted to determine if 1,2-bis(4-methoxyphenyl)ethanone shares these properties.

Signaling Pathways

Direct evidence for the specific signaling pathways modulated by 1,2-bis(4-methoxyphenyl)ethanone is not yet available in the scientific literature. However, based on its established interaction with estrogen receptors, it is highly probable that it influences downstream estrogen signaling pathways.

Estrogen Receptor Signaling Pathway

As a ligand for estrogen receptors, **Desoxyanisoin** likely initiates the classical genomic signaling pathway. This involves binding to ER α or ER β in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA. This, in turn, modulates the transcription of target genes.

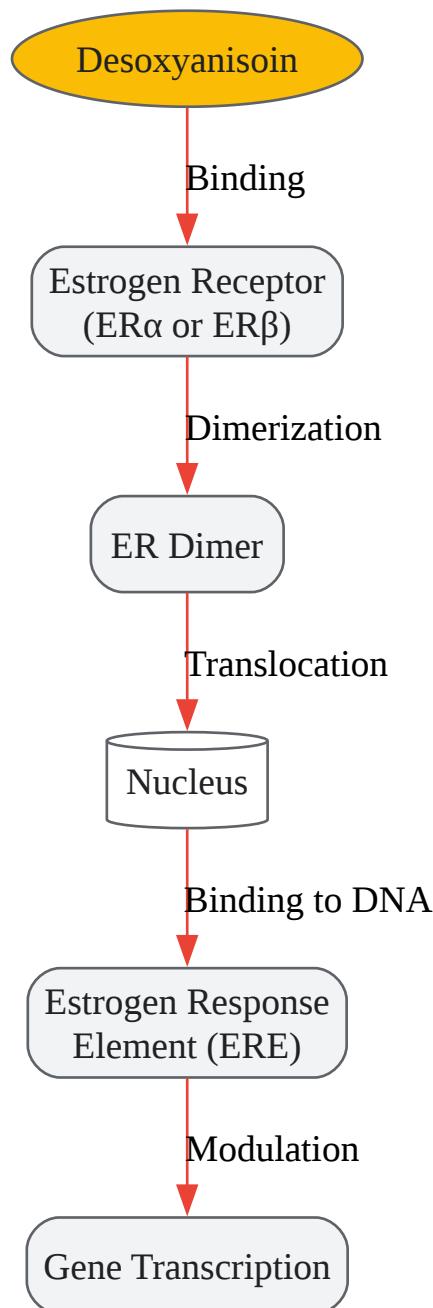
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Figure 2: Postulated estrogen receptor signaling pathway for **Desoxyanisoin**.

Conclusion

1,2-bis(4-methoxyphenyl)ethanone (**Desoxyanisoin**) is a phytoestrogen with demonstrated potential as a selective estrogen receptor modulator. While its synthesis is achievable through established methods like Friedel-Crafts acylation, a comprehensive understanding of its

biological activity profile and the specific signaling pathways it modulates requires further investigation. The information presented in this guide provides a solid foundation for future research into the therapeutic potential of this and related deoxybenzoin compounds. Researchers are encouraged to explore its anticancer, antimicrobial, and anti-inflammatory properties and to elucidate its precise mechanisms of action at the molecular level.

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References

- 1. Desoxyanisoin | C16H16O3 | CID 67120 - PubChem [pubchem.ncbi.nlm.nih.gov]
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